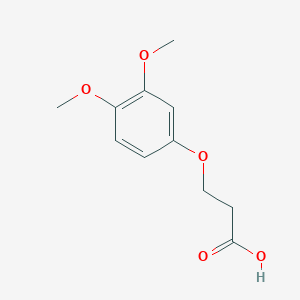

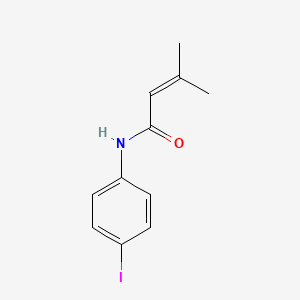

N-(4-iodophenyl)-3-methylbut-2-enamide

Übersicht

Beschreibung

“N-(4-Iodophenyl)maleimide” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Another compound, “4-Iodoaniline”, is a iodine substituted aniline that is widely used as chemical intermediates in the manufacturing of pesticides, dyes, and drugs .

Synthesis Analysis

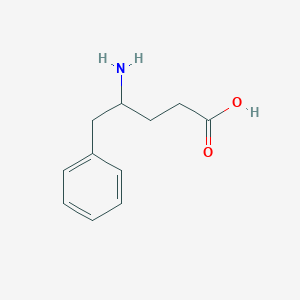

The synthesis of “N-aryl-β-alanine derivatives” has been studied, where new potentially biologically active “N-(4-iodophenyl)-β-alanine derivatives” were designed and synthesized .

Chemical Reactions Analysis

In the synthesis of “N-aryl-β-alanine derivatives”, new “N-(4-iodophenyl)-β-alanine derivatives” were designed and synthesized . Another study discussed the synthesis of “1-Benzyloxy-2-iodo-4-tert-octylbenzene” from “4-tert-octylphenol” via bromination, benzyl protection, and halogen exchange reaction .

Physical And Chemical Properties Analysis

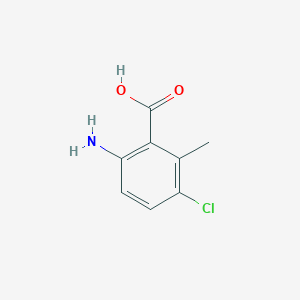

The physical and chemical properties of “N-(4-Iodophenyl)acetamide” have been analyzed, including its melting point, boiling point, density, solubility, and more .

Wissenschaftliche Forschungsanwendungen

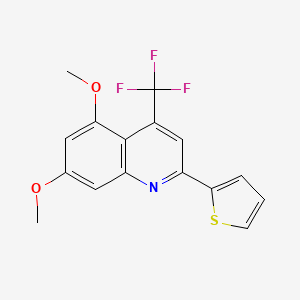

Nonlinear Optical Materials

N-(4-iodophenyl)-3-methylbut-2-enamide could potentially be used in the development of organic second-order nonlinear optical materials . These materials are crucial for advancing terahertz technology, which has shown great potential in the fields of communication, imaging, and security detection . The large nonlinear coefficient, elevated electro-optical coefficient, and low dielectric constant of these materials make them exceptional for terahertz radiation sources .

Terahertz Technology

The compound could play a significant role in the generation and detection of terahertz waves . Terahertz waves, which range from microwave to infrared light, have the property of penetrating non-conductive materials, being harmless to living organisms, and absorbing the characteristic characteristics of many substances .

Liquid Crystal Technology

N-(4-iodophenyl)-3-methylbut-2-enamide could be used in the synthesis of Schiff base liquid crystals . These crystals have many practical applications in scientific and technological areas, such as display devices, organic light emitting diodes, anisotropic networks, photoconductors, and semiconductor materials .

Thermotropic Properties

The compound could be used to study thermotropic properties in liquid crystals . The iodo substituent contributes to the molecular polarizability, thus, affecting intermolecular interactions, resulting in smectic polymorphism .

Synthesis of Biologically Active Derivatives

N-(4-iodophenyl)-3-methylbut-2-enamide could be used in the synthesis of new potentially biologically active N-(4-iodophenyl)-β-alanine derivatives . These derivatives could have potential applications in various biological and medical fields .

Cyclization Products

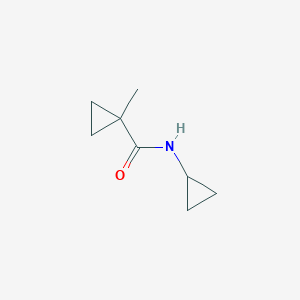

The compound could be used in the synthesis of cyclization products . These products could have potential applications in various chemical and pharmaceutical fields .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as n-cyclohexyl-n’- (4-iodophenyl)urea, have been found to interact with the bifunctional epoxide hydrolase 2 in humans .

Mode of Action

Related compounds have been shown to exhibit inhibitory activity against monoamine oxidase (mao) and cholinesterase (che) enzymes . These compounds act as competitive and reversible MAO inhibitors .

Biochemical Pathways

Related compounds have been found to impact the monoamine oxidase pathways .

Result of Action

Related compounds have been found to exhibit inhibitory activity against monoamine oxidase (mao) and cholinesterase (che) enzymes .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(4-iodophenyl)-3-methylbut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h3-7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQFIFJWMGXPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC1=CC=C(C=C1)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chlorobenzo[c]isothiazol-3-yl benzoate](/img/structure/B3275990.png)

![Benzene, 1-[(chloromethyl)sulfonyl]-3-fluoro-](/img/structure/B3276014.png)

![2-Propenamide, N-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethyl]-](/img/structure/B3276066.png)